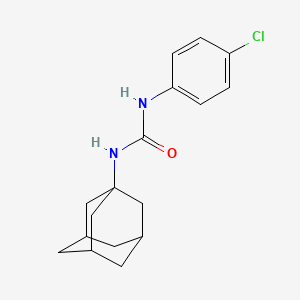
(5-Nitro-2-furanyl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-nitro-2-furyl)methyl thiocyanate: is an organic compound with the molecular formula C6H4N2O3S and a molecular weight of 184.174 g/mol . This compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a thiocyanate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-nitro-2-furyl)methyl thiocyanate typically involves the reaction of (5-nitro-2-furyl)methyl chloride with potassium thiocyanate in an organic solvent such as acetone . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (5-nitro-2-furyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as or .
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or with a .
Substitution: Reagents like or in the presence of a .
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiocyanate derivatives.
Aplicaciones Científicas De Investigación
(5-nitro-2-furyl)methyl thiocyanate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-nitro-2-furyl)methyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins . The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The thiocyanate group can participate in nucleophilic substitution reactions, further contributing to its bioactivity .
Comparación Con Compuestos Similares
- (5-nitro-2-furyl)methyl chloride
- (5-nitro-2-furyl)methyl imidothiocarbamate hydrobromide
- (5-nitro-2-furyl)methyl trichloromethyl sulfone
Comparison: (5-nitro-2-furyl)methyl thiocyanate is unique due to the presence of both a nitro group and a thiocyanate group, which confer distinct chemical reactivity and bioactivity.
Propiedades
Número CAS |
4063-38-1 |
|---|---|
Fórmula molecular |
C6H4N2O3S |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
(5-nitrofuran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C6H4N2O3S/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2 |
Clave InChI |
PROZIAZOBMCIQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-chlorophenyl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B11979296.png)
![2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11979308.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11979312.png)
![5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11979315.png)



![Methyl (2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979342.png)
![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)
![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11979364.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)
